molecular formula C4H8N2O2 B075449 2-Methylmalonamide CAS No. 1113-63-9

2-Methylmalonamide

Cat. No. B075449
CAS RN: 1113-63-9
M. Wt: 116.12 g/mol
InChI Key: CGRKYGKHZOCPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylmalonamide is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It has been explored in different contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

  • The synthesis of methylene malonamide, closely related to 2-Methylmalonamide, has been reported through the thermal elimination or fluoride-ion-initiated elimination of trimethylsilyl chloride from α-chloro-α(trimethylsilyl-2-methyl) malonamide. This monomer has shown instability in various protic organic solvents, leading to the formation of substituted malonamides (Jasne, Haas, Moreau, & MacDonald, 1982).

Molecular Structure Analysis

  • The molecular structure of compounds similar to 2-Methylmalonamide, such as cobalt methylmalonate complexes, has been studied, revealing complex formations with interesting geometrical arrangements. These studies provide insights into the potential molecular structure of 2-Methylmalonamide (Perkins, Rose, & Stenkamp, 1990).

Chemical Reactions and Properties

  • Research on related compounds such as methylmalonyl dichloride suggests potential reactions and chemical properties of 2-Methylmalonamide. These studies indicate how such compounds react with other chemicals, forming new derivatives with unique properties (Komarov et al., 2003).

Physical Properties Analysis

  • While specific studies on the physical properties of 2-Methylmalonamide are not directly available, research on related malonamide compounds can provide insights. These studies might include investigations into solubility, melting point, and other relevant physical characteristics.

Chemical Properties Analysis

  • The chemical properties of 2-Methylmalonamide, such as reactivity, stability, and potential for forming complexes with other chemicals, can be inferred from studies on related malonamide compounds. For example, the stability of methylene malonamide in aprotic solvents and its reactivity in protic solvents can provide valuable insights (Jasne et al., 1982).

Scientific Research Applications

  • Anticoccidial Agent in Veterinary Medicine : A study by Panitz (1979) explored the efficacy of N, N'-bis (3,4 ditrifluoromethylphenyl) methylmalonamide as an anticoccidial agent. It was found to control Eimeria infections in birds, but its safety margin was not sufficient for practical value (Panitz, 1979).

  • Role in Neurobiology : Methylene blue, a derivative of methylmalonamide, has been studied for its potential in treating neurodegenerative disorders and Alzheimer's disease, possibly through its inhibition of tau protein aggregation (Schirmer et al., 2011).

  • Antiviral Activity : Methylene blue's antiviral activity against SARS-CoV-2 was evaluated in vitro, showing potential as an affordable treatment for COVID-19 (Gendrot et al., 2021).

  • Chloroquine in COVID-19 Treatment : The potential benefit of chloroquine, a methylmalonamide derivative, in treating COVID-19 patients was discussed, highlighting the importance of considering its antiviral research history (Touret & de Lamballerie, 2020).

  • Synthesis of Pharmaceutical Intermediates : Somaiah et al. (2011) utilized ethyl-N-methylmalonamide in the synthesis of a key intermediate for the antidepressant (-)-paroxetine, demonstrating its utility in stereoselective synthesis (Somaiah et al., 2011).

  • Brain Damage in Methylmalonic Aciduria : Jafari et al. (2013) studied the effects of 2-Methylcitrate, related to 2-Methylmalonamide, on brain cells, revealing its toxicity leading to ammonium accumulation and apoptosis in organotypic brain cell cultures (Jafari et al., 2013).

  • Methyl Bromide Alternatives in Agriculture : Research by Schneider et al. (2003) on alternatives to methyl bromide, a methylmalonamide-related compound, for pest and pathogen control in agriculture, indicates the relevance of such compounds in environmental science (Schneider et al., 2003).

  • Neurotoxicity Studies : McLaughlin et al. (1998) investigated the toxicity of methylmalonate, a compound closely related to 2-Methylmalonamide, in neuronal cultures, providing insights into mitochondrial inhibition and neuronal death (McLaughlin et al., 1998).

  • Synthesis of Isovaline : Nojiri et al. (2015) explored the chemoenzymatic synthesis of (R)-isovaline using 2-ethyl-2-methyl-malonamide, highlighting its importance in drug development (Nojiri et al., 2015).

  • Exposure Biomarkers in Occupational Health : A study by Akesson et al. (2004) on the toxicokinetics of N-methyl-2-pyrrolidone, a derivative of methylmalonamide, in humans, underscores its significance in occupational health and safety (Akesson et al., 2004).

Safety And Hazards

2-Methylmalonamide is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed and precautions should be taken to avoid ingestion . In case of contact with skin or eyes, immediate medical attention is recommended .

properties

IUPAC Name

2-methylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-2(3(5)7)4(6)8/h2H,1H3,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRKYGKHZOCPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912098
Record name 2-Methylpropanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylmalonamide

CAS RN

1113-63-9
Record name 1113-63-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylpropanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLMALONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylmalonamide
Reactant of Route 2
2-Methylmalonamide
Reactant of Route 3
Reactant of Route 3
2-Methylmalonamide
Reactant of Route 4
2-Methylmalonamide
Reactant of Route 5
Reactant of Route 5
2-Methylmalonamide
Reactant of Route 6
2-Methylmalonamide

Citations

For This Compound
49
Citations
SJ Jasne, HC Haas, RD Moreau… - Journal of Polymer …, 1982 - Wiley Online Library
… As we mentioned earlier, we attempted to prepare MeMal by the reaction of 2-methylmalonamide with DDQ. When this reaction was performed in methanol no MeMal was isolated nor …
Number of citations: 1 onlinelibrary.wiley.com
L Keller, A Plaza, C Dubiella, M Groll… - Journal of the …, 2015 - ACS Publications
… The macyranones are characterized by a rare 2-methylmalonamide moiety and an α-amino ketone fragment including an α′,β′-epoxyketone in macyranone A. Gene disruption …
Number of citations: 50 pubs.acs.org
BK McNamara, GJ Lumetta… - Solvent extraction and ion …, 1999 - Taylor & Francis
… N,N,N',N'-tetrahexyl-2-methylmalonamide (MeTHMA) was prepared by the reaction of THMA with potassium hydride in THF followed by reaction of the deprotonated malonamide with …
Number of citations: 34 www.tandfonline.com
GJ Lumetta, BK McNamara, BM Rapko… - Inorganica chimica …, 1999 - Elsevier
We investigated the extraction of uranyl nitrate from aqueous sodium nitrate with a series of tetrahexylmalonamides. The tetrahexylmalonamides considered were N,N,N′,N′-…
Number of citations: 44 www.sciencedirect.com
L Rao, PL Zanonato, P Di Bernardo… - Journal of the Chemical …, 2001 - pubs.rsc.org
The complexation of Eu(III) with a series of alkyl-substituted malonamide ligands was studied in organic solvents using calorimetry, FT-IR and luminescence spectroscopy. The …
Number of citations: 4 pubs.rsc.org
RA Denning - 2014 - scholar.archive.org
… The diastereomers resulting from this chiral axis can be selectively formed when the substrate is 2-(2-bromobenzyl)-N1,N3-bis(2-(tert-butyl)phenyl)-2methylmalonamide and using a …
Number of citations: 0 scholar.archive.org
T Yoshida, K Mitsukura, T Mizutani, R Nakashima… - Biotechnology …, 2013 - Springer
… J1 cells, in which nitrilase was induced by adding isovaleronitrile in the culture medium, 2-benzyl-2-methylmalononitrile was converted mainly into 2-benzyl-2-methylmalonamide and 2-…
Number of citations: 10 link.springer.com
HC Haas, RD Moreau - Journal of Polymer Science: Polymer …, 1974 - Wiley Online Library
… Somewhat surprisingly, 2-methyl-2-bromomalonamide is reduced to 2-methylmalonamide in good yield by m-cresol. The products from cracking 2-aminomalonamide * H2 SO4 were …
Number of citations: 3 onlinelibrary.wiley.com
M Yoshimura, H Tsukamoto - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… 2—Cyclohexenyl—2-methylmalonamide~——This compound was prepared by the same procedure as applied in the above preparation, using 100ml. of 28% NH4OH and 10 g. of the …
Number of citations: 3 www.jstage.jst.go.jp
ZL Wu, ZY Li - The Journal of Organic Chemistry, 2003 - ACS Publications
… -2-methylmalonamic acid 5a may be derived in two ways: one involved 2-cyano-2-methyl-3-phenylpropionic acid 3 by NHase and the other involved 2-benzyl-2-methylmalonamide 4a …
Number of citations: 51 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.